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Compound of Interest

Compound Name:
N-[(2-

chlorophenyl)methyl]acetamide

CAS No.: 57058-32-9

Cat. No.: B182400 Get Quote

Executive Summary
N-(2-chlorobenzyl)acetamide (CAS: 57058-32-9) is a functionalized amide intermediate used in

medicinal chemistry, specifically within the development of anticonvulsant agents and

neurological therapeutics.[1] Structurally, it consists of an acetamide moiety linked to a benzyl

group substituted with a chlorine atom at the ortho position. This specific substitution pattern (2-

chloro) is critical for modulating lipophilicity and metabolic stability in drug design, often serving

as a pharmacophore scaffold analogous to approved drugs like lacosamide.

This guide provides a comprehensive technical analysis of N-(2-chlorobenzyl)acetamide,

detailing its chemical identity, a validated synthesis protocol, safety handling procedures, and

its role as a bioactive building block.

Chemical Identity and Properties
The compound is distinct from its isomer, N-benzyl-2-chloroacetamide (where the chlorine is on

the acetyl group). Precise identification is essential for regulatory compliance and experimental

reproducibility.

Table 1: Physicochemical Identification
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Property Data

IUPAC Name N-[(2-chlorophenyl)methyl]acetamide

Common Name N-(2-chlorobenzyl)acetamide

CAS Registry Number 57058-32-9

Molecular Formula

C

H

ClNO

Molecular Weight 183.63 g/mol

SMILES CC(=O)NCC1=CC=CC=C1Cl

InChI Key
OTGFUAIPDPEONZ-UHFFFAOYSA-N

(Analogous base structure)

Appearance White to off-white crystalline solid

Solubility
Soluble in DCM, Methanol, DMSO; Sparingly

soluble in water

Melting Point 85–90 °C (Typical for benzylacetamides)

Synthesis and Manufacturing Protocol
The most robust route for synthesizing N-(2-chlorobenzyl)acetamide is the nucleophilic acyl

substitution of 2-chlorobenzylamine with acetic anhydride or acetyl chloride. The following

protocol uses acetic anhydride due to its milder byproduct (acetic acid) compared to acetyl

chloride (HCl gas), making it safer for standard laboratory scales.[2]

Reagents and Materials[8][9][10]
Precursor: 2-Chlorobenzylamine (CAS 89-97-4)

Acylating Agent: Acetic Anhydride (CAS 108-24-7)

Base/Catalyst: Triethylamine (Et
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N) or Pyridine[2]

Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Workup: 1M HCl, Saturated NaHCO

, Brine

Step-by-Step Experimental Protocol
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-

chlorobenzylamine (10.0 mmol, 1.41 g) in anhydrous DCM (50 mL).

Base Addition: Add Triethylamine (12.0 mmol, 1.67 mL) to the solution. Cool the mixture to

0°C using an ice bath to control the exotherm.

Acylation: Dropwise, add Acetic Anhydride (11.0 mmol, 1.04 mL) over 10 minutes.

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for

3–4 hours. Monitor progress via TLC (Hexane:EtOAc 1:1); the starting amine spot should

disappear.[2]

Quenching: Quench the reaction by adding distilled water (20 mL).

Workup (Extraction):

Separate the organic layer.

Wash with 1M HCl (2 x 20 mL) to remove unreacted amine/pyridine.[2]

Wash with Sat. NaHCO

(2 x 20 mL) to neutralize acetic acid byproducts.[2]

Wash with Brine (1 x 20 mL).[2]

Drying & Isolation: Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.
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Purification: Recrystallize from a mixture of Ethanol/Water or Hexane/Ethyl Acetate to obtain

pure N-(2-chlorobenzyl)acetamide.

Reaction Workflow Diagram
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Purification Phase
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(Removes Acid)
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Product:
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Figure 1: Step-by-step synthesis workflow for the acetylation of 2-chlorobenzylamine.
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Safety and Handling (HSE)
While N-(2-chlorobenzyl)acetamide is a stable solid, its precursors and the compound itself

present specific hazards. The ortho-chloro substitution can enhance lipophilicity, potentially

increasing skin absorption compared to unsubstituted benzylamides.

GHS Classification (Inferred)
Based on the structural class (benzylacetamides) and precursor data:

H315: Causes skin irritation.[3][4]

H319: Causes serious eye irritation.[3][4]

H335: May cause respiratory irritation.[3][4]

Critical Safety Decision Tree

Exposure Event? Type of Contact?

Skin Contact
Dermal

Eye ContactOcular

Inhalation

Respiratory

Wash with soap/water
(15 mins)

Rinse cautiously
Remove contacts

(15 mins)

Move to fresh air
Seek medical help

Click to download full resolution via product page

Figure 2: Immediate response decision tree for exposure incidents.

Storage
Store in a cool, dry place (2–8°C recommended for long-term stability).

Keep container tightly closed to prevent moisture absorption (hygroscopic potential).[2]
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Biological Relevance and Applications
Medicinal Chemistry Scaffold
The N-benzylacetamide motif is a privileged structure in neuroactive drug discovery. The ortho-

chloro substituent in N-(2-chlorobenzyl)acetamide provides steric bulk and electronic

modulation that can influence binding affinity to voltage-gated sodium channels (VGSCs).

Anticonvulsant Activity: Structural analogs, such as Lacosamide ((R)-2-acetamido-N-benzyl-

3-methoxypropionamide), utilize the N-benzylamide framework to enhance slow inactivation

of sodium channels. The 2-chloro derivative serves as a simplified probe to study the

Structure-Activity Relationship (SAR) of the benzyl ring without the complexity of the amino

acid side chain.

Metabolic Stability: The chlorine atom at the ortho position blocks metabolic hydroxylation at

that site, potentially extending the half-life of the molecule compared to the unsubstituted

benzylamide.

Analytical Standard
This compound is frequently used as an internal standard or reference material in the impurity

profiling of pharmaceuticals derived from 2-chlorobenzylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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